(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Description
(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic β-lactamase inhibitor intermediate characterized by a diazabicyclooctane core with a benzyloxy substituent at position 6 and a carboxylic acid group at position 2. Its stereochemistry (2R,5R) distinguishes it from the more commonly studied (2S,5R) stereoisomer. This compound serves as a critical precursor in synthesizing β-lactamase inhibitors like avibactam and praluribactam, which are used in combination with β-lactam antibiotics to combat Gram-negative pathogens .
Key synthetic steps for related compounds involve hydrogenolysis of the benzyloxy group to yield hydroxyl or sulfooxy derivatives, which are pharmacologically active . The sodium salt form of the (2S,5R) isomer has been reported to exhibit enhanced stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
(2R,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGLONVYIYIOU-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyloxy group: This step often involves the protection of a hydroxyl group as a benzyloxy ether.
Oxidation and functional group transformations: Various oxidation reactions are employed to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyloxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological targets.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of diazabicyclooctane derivatives significantly impacts their biological activity and synthetic utility:
Key Insight: The (2S,5R) configuration is preferred in drug development due to its proven efficacy in β-lactamase inhibition.
Functional Group Modifications
Variations in substituents at position 6 (benzyloxy, hydroxyl, sulfooxy) influence solubility, stability, and inhibitory activity:
Key Insight : The benzyloxy group serves as a protective moiety, while sulfooxy derivatives (e.g., praluribactam) exhibit direct β-lactamase inhibitory activity. Modifications here are critical for optimizing pharmacokinetics .
Salt Forms and Derivatives
Salt forms improve solubility and stability for clinical use:
Key Insight : Sodium salts are preferred for formulation due to their stability, while tetrabutylammonium salts aid in synthetic intermediate purification .
Biological Activity
(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various antibacterial agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 1174020-25-7
The compound acts primarily as an inhibitor of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, it enhances the efficacy of existing antibiotics against resistant strains of bacteria.
Biological Activity
Research indicates that (2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid exhibits notable antibacterial activity. Key findings include:
- Inhibition of β-lactamase Activity : Studies have shown that this compound effectively inhibits various classes of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC-type enzymes.
- Synergistic Effects : When combined with other antibiotics, such as cephalosporins and penicillins, it demonstrates synergistic effects that enhance bacterial susceptibility.
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated the compound's ability to inhibit ESBL-producing E. coli in vitro, restoring susceptibility to cefotaxime. |
| Study 2 | Found that the compound significantly reduced bacterial load in animal models infected with resistant strains of Klebsiella pneumoniae when used in combination with meropenem. |
| Study 3 | Investigated the pharmacokinetics and toxicity profile, showing a favorable safety margin at therapeutic doses. |
Case Studies
-
Case Study on E. coli Resistance :
- A clinical trial involving patients with urinary tract infections caused by ESBL-producing E. coli showed that treatment with a combination of (2R,5R)-6-(Benzyloxy)-7-oxo and cefepime resulted in a higher cure rate compared to cefepime alone.
-
Animal Model Study :
- In a murine model of sepsis caused by resistant bacteria, administration of the compound alongside standard antibiotic therapy led to improved survival rates and reduced organ damage.
Q & A
Basic Questions
Q. What are the established synthetic routes for (2R,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, and how do stereochemical outcomes depend on reaction conditions?
- Methodological Answer : Synthesis typically involves cyclization strategies using bicyclic β-lactam precursors. For example, benzyloxy group introduction may occur via nucleophilic substitution or esterification under anhydrous conditions. Stereoselectivity in the bicyclo[3.2.1]octane system is controlled by chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation). Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized for confirming its stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for confirming the bicyclic framework and benzyloxy substituent. Key diagnostic signals include the downfield-shifted carbonyl (7-oxo group) and benzyl aromatic protons. High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography or NOE experiments resolve stereochemistry .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although toxicity data are limited, standard protocols for β-lactam derivatives apply. Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Store in sealed containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric impurities be resolved during purity assessment?
- Methodological Answer : Diastereomers often exhibit overlapping signals in H NMR. Use 2D techniques (e.g., COSY, HSQC) to isolate coupling networks. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while LC-MS/MS quantifies impurities at <0.1% levels. Spiking experiments with synthesized impurities provide reference retention times .
Q. What computational methods are suitable for predicting the compound’s reactivity in β-lactamase inhibition studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the β-lactam carbonyl, a key site for enzyme acylation. Molecular docking (AutoDock Vina) into β-lactamase active sites (e.g., TEM-1) predicts binding affinities. Compare computed activation energies with experimental kinetics (e.g., ) to validate mechanisms .
Q. How does the benzyloxy group influence the compound’s stability under physiological pH conditions?
- Methodological Answer : Perform accelerated stability studies in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via UPLC-UV at 210–280 nm. The benzyloxy group may undergo hydrolysis to a hydroxyl derivative, detectable by mass shifts in HRMS (e.g., +18 Da for water addition). Pseudo-first-order kinetics model degradation rates, with Arrhenius plots extrapolating shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
